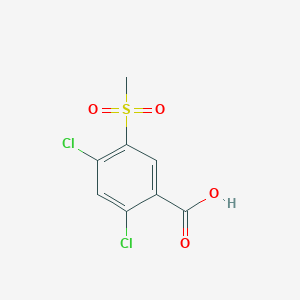

2,4-Dichloro-5-methanesulfonylbenzoic acid

Description

Contextualization of Highly Substituted Aromatic Carboxylic Acids

Aromatic carboxylic acids are a foundational class of organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring. nih.gov The simplest example, benzoic acid, serves as a reference for understanding how substituents on the benzene (B151609) ring alter a molecule's chemical and physical properties. turito.com The acidity of the carboxylic acid and the reactivity of the aromatic ring are particularly sensitive to the electronic effects of these substituents. nih.govpsu.edu

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EWGs, such as nitro (-NO2) or halogen groups, increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. psu.edu Conversely, EDGs tend to decrease acidity. The position of the substituent relative to the carboxyl group is also crucial; for instance, the inductive effect of a halogen is strongest from the ortho position. pearson.com

Chemical Significance of Sulfonyl-Substituted Aromatic Frameworks in Organic Synthesis

Aryl sulfones and their derivatives are characterized by a sulfonyl group (-SO2-) linking two aromatic or aliphatic groups. The sulfonyl group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring to which it is attached. This makes sulfonyl-substituted aromatic compounds valuable intermediates and building blocks in organic synthesis. acs.org They are precursors for a wide array of medicinally relevant compounds, including sulfonamides and sulfones. acs.org

The synthesis of these frameworks can be achieved through various methods, such as the oxidation of sulfides, Friedel-Crafts-type sulfonylation, or metal-catalyzed coupling of sulfinate salts. researchgate.net Sulfonyl hydrazides are also recognized as versatile and stable precursors for generating sulfonyl radicals, which can then be used to construct C-S, C-C, and C-N bonds under various reaction conditions, including electrosynthesis. nih.gov The introduction of a sulfonyl group can also be used strategically in multi-step syntheses to direct other functional groups or to build complex molecular architectures. nih.gov

Conceptual Framework for the Research and Understanding of 2,4-Dichloro-5-methanesulfonylbenzoic Acid

The compound this compound is a highly substituted aromatic carboxylic acid that embodies the chemical principles of its constituent functional groups. Its structure features a benzoic acid core modified with three electron-withdrawing substituents: two chlorine atoms at positions 2 and 4, and a methanesulfonyl group (-SO2CH3) at position 5.

The collective inductive and resonance effects of these three groups render the aromatic ring electron-deficient and significantly increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. Understanding this molecule requires a comprehensive analysis of these interacting electronic influences.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7Cl2NO4S |

| Molecular Weight | 284.12 g/mol |

| CAS Number | 4847-36-3 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Note: The molecular formula and weight correspond to the related compound 2,4-dichloro-5-(methylsulfamoyl)benzoic acid, as specific data for the methanesulfonyl variant is limited in public databases. chemicalbook.com

The synthesis of this compound highlights its role as a derivative of other important chemical intermediates. A key synthetic route involves the methylation of a precursor, 2,4-dichloro-5-sulfamoylbenzoic acid. prepchem.com The general pathway starts with a dichlorinated aromatic compound, which undergoes chlorosulfonylation and subsequent reactions to build the final structure. google.comgoogle.com

Illustrative Synthesis Pathway

| Step | Reaction | Key Reagents | Intermediate/Product |

| A | Chlorosulfonylation | Chlorosulfonic acid, Catalyst | 2,4-dichloro-5-(chlorosulfonyl)benzoic acid |

| B | Amination/Ammonolysis | Ammonia | 2,4-dichloro-5-sulfamoylbenzoic acid |

| C | Methylation | Methyl iodide, Sodium hydroxide (B78521) | This compound |

This table represents a generalized synthesis based on available literature for the target compound and its precursors. prepchem.comgoogle.comgoogle.com

The primary precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, is a significant pharmaceutical intermediate. guidechem.compatsnap.com The conversion to the methanesulfonyl derivative alters the compound's properties and potential applications, making it a distinct chemical entity for further synthetic exploration.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O4S/c1-15(13,14)7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSUNGPMHBSXNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51521-75-6 | |

| Record name | 2,4-dichloro-5-methanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichloro 5 Methanesulfonylbenzoic Acid

Precursor Compounds and Starting Materials

The successful synthesis of 2,4-dichloro-5-methanesulfonylbenzoic acid is contingent on the availability and reactivity of specific precursor molecules. These can be broadly categorized into halogenated benzoic acid derivatives that form the structural backbone and sulfonyl-containing precursors that provide the key functional group.

Halogenated Benzoic Acid Derivatives as Core Structures

The primary starting material for the synthesis of this compound is a halogenated benzoic acid derivative. These compounds provide the foundational aromatic ring substituted with chlorine atoms and a carboxylic acid group.

A common and logical starting point for the synthesis is 2,4-dichlorobenzoic acid . This precursor contains the desired chloro-substitution pattern on the benzene (B151609) ring. The presence of the electron-withdrawing chlorine atoms and the carboxylic acid group influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, directing incoming groups to specific positions on the ring.

The synthesis of 2,4-dichlorobenzoic acid itself can be achieved through various established organic chemistry methods, such as the oxidation of the corresponding toluene derivative.

Sources and Reactivity of Sulfonyl-Containing Precursors

To introduce the sulfonyl moiety onto the dichlorobenzoic acid ring, a sulfonyl-containing precursor is required. A key reagent in this context is chlorosulfonic acid (ClSO₃H) . This highly reactive electrophile is used in a crucial step known as chlorosulfonation.

The reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding 2,4-dichloro-5-(chlorosulfonyl)benzoic acid . This intermediate is a pivotal precursor for the final product. The chlorosulfonyl group is highly susceptible to nucleophilic attack, making it an excellent leaving group for the subsequent introduction of the methyl group.

The chlorosulfonation reaction is an electrophilic aromatic substitution. The conditions for this reaction, such as temperature and the use of catalysts, can be optimized to achieve high yields. Catalysts like sulfuric acid, iron trichloride (B1173362), and zinc dichloride have been employed to facilitate this transformation. Another approach utilizes sodium sulfate as a catalyst with N-methylpyrrolidone (NMP) as the solvent. patsnap.com

Direct Synthesis Routes to the Methanesulfonyl Moiety

Once the chlorosulfonyl intermediate is formed, the next critical stage is the formation of the methanesulfonyl group (-SO₂CH₃). This is typically achieved through alkylation strategies.

Alkylation Strategies for Sulfonyl Group Formation

Alkylation of a sulfonyl-containing precursor is the final key step in the synthesis of this compound. This involves the formation of a carbon-sulfur bond to introduce the methyl group.

The most direct route to the methanesulfonyl group involves the methylation of the sulfonyl moiety. Starting from the intermediate 2,4-dichloro-5-(chlorosulfonyl)benzoic acid , a reaction with a suitable methylating agent can be employed.

One potential pathway involves the reduction of the sulfonyl chloride to a sulfinate salt, followed by methylation. For instance, aryl sulfonyl chlorides can be reduced to the corresponding sodium sulfinates, which can then be reacted with a methylating agent like methyl iodide to form the methyl sulfone.

Alternatively, palladium-catalyzed methylsulfonylation of aryl halides with dimethyl sulfite has been reported as an efficient method for the synthesis of methyl sulfone derivatives. organic-chemistry.org While this specific application to 2,4-dichloro-5-(chlorosulfonyl)benzoic acid is not explicitly detailed in the provided search results, it represents a plausible synthetic strategy.

Another approach involves the reaction of the aryl sulfonyl chloride with a Grignard reagent, such as methylmagnesium bromide, although this can sometimes lead to side reactions. A more controlled method for the synthesis of aryl methyl sulfones involves the reaction of arenesulfonyl chlorides with organoaluminum reagents.

The regioselectivity of the synthesis is largely determined in the initial chlorosulfonation step. The directing effects of the existing chloro and carboxyl substituents on the 2,4-dichlorobenzoic acid ring guide the incoming chlorosulfonyl group to the 5-position. The ortho, para-directing chloro substituents and the meta-directing carboxyl group work in concert to favor this specific substitution pattern.

Detailed research findings on the specific reaction conditions for the methylation of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid to directly yield this compound are not extensively available in the provided search results. However, the general principles of aryl methyl sulfone synthesis from aryl sulfonyl chlorides provide a strong foundation for this transformation.

Oxidative Pathways for Thioether Analogs

The transformation of a methylthio group to a methanesulfonyl group represents a direct and atom-economical approach to synthesizing this compound. This pathway hinges on the selective oxidation of the sulfur atom in a suitable precursor.

The synthesis of this compound via an oxidative pathway commences with the precursor, 2,4-dichloro-5-(methylthio)benzoic acid. The core of this methodology lies in the oxidation of the thioether linkage to a sulfone. This transformation requires potent oxidizing agents that can introduce two oxygen atoms to the sulfur atom.

A variety of oxidizing agents are known to effect the conversion of thioethers to sulfones. Common reagents include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. The choice of oxidant is crucial and is often dictated by the presence of other functional groups within the molecule to avoid unwanted side reactions. For a substrate like 2,4-dichloro-5-(methylthio)benzoic acid, the carboxylic acid and chloro substituents are relatively stable to many oxidizing conditions, making this a feasible approach.

The general mechanism for thioether oxidation to a sulfone typically proceeds in a stepwise manner. The initial oxidation of the thioether yields the corresponding sulfoxide. Further oxidation of the sulfoxide then produces the desired sulfone. Controlling the stoichiometry of the oxidizing agent is key to achieving the desired product. An excess of the oxidizing agent is generally required to drive the reaction to the sulfone state.

Achieving a high yield and purity of this compound through oxidation requires careful control of the reaction conditions. The choice of solvent, temperature, and the specific oxidizing agent all play a significant role in the outcome of the reaction.

For the oxidation of aryl thioethers, hydrogen peroxide is a commonly employed and environmentally benign oxidant. The reaction is often catalyzed by a metal or acid catalyst to enhance its efficiency. For instance, the use of a tungsten-based catalyst in conjunction with hydrogen peroxide has been shown to be effective for the selective oxidation of sulfides to sulfones.

Peroxy acids, such as m-CPBA, are also highly effective for this transformation and can often be used under mild conditions. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature. The stoichiometry of the peroxy acid is critical; using approximately two equivalents of the oxidant ensures the complete conversion of the thioether to the sulfone.

Temperature control is another vital parameter. The oxidation of thioethers is an exothermic process, and excessive temperatures can lead to side reactions and decomposition of the desired product. Therefore, the reaction is often initiated at a low temperature, and the oxidizing agent is added portion-wise to maintain control over the reaction exotherm. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete conversion.

| Oxidizing Agent | Catalyst/Solvent | Temperature | Key Considerations |

| Hydrogen Peroxide | Tungstic acid / Acetic acid | Room Temperature to 60 °C | Environmentally friendly, requires catalyst for efficiency. |

| m-CPBA | Dichloromethane | 0 °C to Room Temperature | High efficiency, requires careful control of stoichiometry. |

| Potassium Permanganate | Acetic Acid/Water | Room Temperature | Strong oxidant, potential for over-oxidation of other groups. |

Indirect Synthetic Pathways via Reactive Intermediates

An alternative and widely utilized approach for the synthesis of this compound involves the formation of a reactive intermediate from 2,4-dichlorobenzoic acid, which is then converted to the final product.

A prominent indirect pathway involves the chlorosulfonation of 2,4-dichlorobenzoic acid to form 2,4-dichloro-5-(chlorosulfonyl)benzoic acid. This intermediate can then be readily converted to the desired methanesulfonyl derivative.

The chlorosulfonation of 2,4-dichlorobenzoic acid is an electrophilic aromatic substitution reaction. In this process, chlorosulfonic acid serves as both the reactant and the solvent. The electrophile is believed to be sulfur trioxide (SO₃) or a related species generated in situ from chlorosulfonic acid. The electron-withdrawing nature of the carboxylic acid and the two chlorine atoms on the benzene ring deactivates the ring towards electrophilic attack. However, the directing effects of these substituents favor substitution at the 5-position.

The reaction is typically carried out by heating 2,4-dichlorobenzoic acid with an excess of chlorosulfonic acid. The reaction temperature is a critical parameter and is generally maintained in the range of 130-150 °C. The reaction time can vary from 1 to 6 hours. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, which leads to the precipitation of the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid product.

To maximize the yield and selectivity of the chlorosulfonation reaction, several parameters can be optimized. The molar ratio of chlorosulfonic acid to 2,4-dichlorobenzoic acid is a key factor. A significant excess of chlorosulfonic acid is generally used to ensure complete conversion of the starting material.

The use of a catalyst can also enhance the reaction rate and selectivity. Catalysts such as sulfuric acid, iron trichloride, and zinc dichloride have been employed to facilitate the chlorosulfonation of aromatic compounds. For instance, the use of a catalyst can allow for lower reaction temperatures or shorter reaction times, which can help to minimize the formation of byproducts.

Post-reaction workup is also crucial for obtaining a high-purity product. After quenching the reaction mixture in ice water, the precipitated product is typically collected by filtration and washed thoroughly with water to remove any residual acid. The crude product can then be further purified by recrystallization if necessary.

| Parameter | Optimized Conditions | Effect on Yield and Selectivity |

| Molar Ratio (Chlorosulfonic Acid : 2,4-Dichlorobenzoic Acid) | 4:1 to 10:1 | Higher ratios favor complete conversion and higher yields. |

| Reaction Temperature | 130-150 °C | Higher temperatures increase the reaction rate but may lead to side products. |

| Reaction Time | 1-6 hours | Longer reaction times can improve conversion but may also increase byproduct formation. |

| Catalyst | Sulfuric acid, Iron trichloride, Zinc dichloride | Can increase reaction rate and allow for milder conditions. |

Conversion of Sulfonyl Halide Intermediates to the Methanesulfonyl Group

The synthesis of this compound crucially involves the formation of a key intermediate, 2,4-dichloro-5-chlorosulfonyl-benzoic acid. This intermediate is typically prepared via the chlorosulfonation of 2,4-dichlorobenzoic acid or a derivative thereof. google.comgoogle.com The subsequent conversion of the highly reactive sulfonyl chloride (-SO₂Cl) group into the target methanesulfonyl (-SO₂CH₃) group is a pivotal step in the synthetic pathway. This transformation is achieved through nucleophilic substitution at the electrophilic sulfur atom.

The core of this conversion lies in a nucleophilic substitution reaction where the chloride atom on the sulfonyl group is displaced by a methyl group. Sulfonyl chlorides are known to be potent electrophiles, readily undergoing attack by a variety of nucleophiles. fiveable.me The reaction mechanism is generally considered a concerted Sₙ2-type process at the sulfur atom, leading to an inversion of configuration if the sulfur were chiral. nih.gov

In this specific synthesis, a methylating agent serves as the nucleophile. While the literature provides extensive details on the reaction of 2,4-dichloro-5-chlorosulfonyl-benzoic acid with ammonia to form sulfonamides, google.comgoogle.com the principle extends to methylation. Suitable methylating agents could include organometallic reagents such as methyl Grignard reagents (CH₃MgBr) or organolithium compounds (CH₃Li). However, the high reactivity of these reagents may require careful control of reaction conditions to avoid side reactions with the carboxylic acid group. Alternative, milder methyl sources could also be employed. The reaction proceeds as the methyl nucleophile attacks the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a new sulfur-carbon bond and the expulsion of the chloride leaving group. fiveable.me

Following the successful installation of the methanesulfonyl group, subsequent steps may be necessary to either deprotect other functional groups or to purify the final product. If the carboxylic acid moiety was protected as an ester during the methylation step (a common strategy to prevent side reactions), a hydrolysis step would be required. organic-chemistry.org

Purification strategies often involve recrystallization. For instance, in the synthesis of the related compound 2,4-dichloro-5-sulfamoylbenzoic acid, the crude product obtained after acidification is often purified by dissolving it in an alcohol-water solution, decolorizing with activated carbon, and then recrystallizing to obtain the final product with high purity. google.comgoogle.com A similar strategy would be applicable for isolating pure this compound.

Optimization and Scalability of Synthetic Routes

The efficient and scalable synthesis of this compound hinges on the careful optimization of the reaction that forms the key 2,4-dichloro-5-chlorosulfonyl-benzoic acid intermediate. Key parameters influencing yield and purity include reaction conditions, catalyst choice, and the solvent system.

The formation of the sulfonyl chloride intermediate from a precursor like 2,4-dichlorotrichlorobenzyl or 2,4-dichlorobenzoic acid with chlorosulfonic acid is highly sensitive to reaction conditions. google.compatsnap.com Optimization of these parameters is critical for maximizing yield and minimizing by-product formation.

Temperature: The reaction temperature for the chlorosulfonation step is typically maintained in a high range, often between 130-150°C. google.com After the reaction is complete, the mixture is often quenched in ice water, and a subsequent insulation step may be held at a lower temperature, for example between 0-40°C, for several hours to ensure complete precipitation of the intermediate. google.com

Time: The duration of the high-temperature reaction phase generally ranges from 1 to 6 hours. google.com The subsequent insulation or holding period after quenching can last from 4 to 10 hours. google.com

Stoichiometry: The molar ratio of the reactants is a critical factor. Patent literature describes using a molar ratio of the starting material (e.g., 2,4-dichlorotrichlorobenzyl) to chlorosulfonic acid to catalyst in the range of 1:4-10:0.7-1.0. google.com

| Parameter | Optimized Range | Source |

|---|---|---|

| Reaction Temperature | 130-150°C | google.com |

| Reaction Time | 1-6 hours | google.com |

| Insulation Temperature | 0-40°C | google.com |

| Insulation Time | 4-10 hours | google.com |

| Molar Ratio (Substrate:Chlorosulfonic Acid:Catalyst) | 1 : 4-10 : 0.7-1.0 | google.com |

The efficiency of the chlorosulfonation reaction can be significantly improved by the use of appropriate catalysts. These catalysts facilitate the electrophilic aromatic substitution by activating the sulfonating agent.

Commonly employed catalysts for this transformation include:

Lewis Acids: Iron trichloride (FeCl₃) and zinc dichloride (ZnCl₂) are effective Lewis acid catalysts. google.com

Protic Acids: Sulfuric acid (H₂SO₄) is also used to catalyze the reaction. google.com

Salts: In some procedures, sodium sulfate (Na₂SO₄) has been used as a catalyst, particularly when the reaction is conducted in a solvent like N-methylpyrrolidone. patsnap.com

| Catalyst | Type | Reference |

|---|---|---|

| Sulfuric Acid | Protic Acid | google.com |

| Iron Trichloride | Lewis Acid | google.com |

| Zinc Dichloride | Lewis Acid | google.com |

| Sodium Sulfate | Salt | patsnap.com |

The choice of solvent can profoundly impact the reaction's outcome, affecting reactant solubility, reaction rate, and even the product distribution. researchgate.net While some syntheses of the sulfonyl chloride intermediate are performed using an excess of chlorosulfonic acid which also acts as the reaction medium, other methods employ an additional solvent. google.com

For example, a described synthesis of 2,4-dichloro-5-carboxybenzenesulfonyl chloride uses N-methylpyrrolidone (NMP) as the solvent. patsnap.com The use of NMP facilitates the dissolution of the starting materials, 2,4-dichlorobenzoic acid and the sodium sulfate catalyst, before the addition of chlorosulfonic acid. patsnap.com The choice of solvent is critical; for instance, in related sulfonylation reactions, aromatic hydrocarbons like toluene and benzene have been shown to give good yields, whereas chlorinated solvents resulted in lower yields, and non-polar solvents like hexane (B92381) gave poor results due to low substrate solubility. researchgate.net The solvolysis of sulfonyl chlorides is also heavily influenced by the solvent, with hydroxylic solvents often participating in a concerted Sₙ2 mechanism. nih.gov This highlights the importance of selecting a solvent that is inert under the strong electrophilic conditions of chlorosulfonation while providing a suitable medium for the reaction to proceed efficiently.

An article on the requested topic cannot be generated at this time.

Extensive research for "this compound" did not yield specific scientific literature detailing its purification and isolation through recrystallization or chromatographic methods. The available data primarily pertains to structurally related but distinct compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid.

Due to the strict requirement for scientific accuracy and the instruction to focus solely on "this compound," it is not appropriate to extrapolate purification methodologies from different chemical entities. The functional group variation (methanesulfonyl vs. sulfamoyl) significantly influences a compound's chemical and physical properties, including solubility, which is critical for developing effective recrystallization and chromatography protocols. Presenting information from related compounds would be speculative and would not meet the required standards of a scientifically accurate and authoritative article.

Therefore, without specific research findings on the purification of this compound, generating the requested content with the necessary detail and accuracy is not possible.

Chemical Reactivity and Transformation of 2,4 Dichloro 5 Methanesulfonylbenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several common transformations, including esterification, amidation, and reduction. The electronic nature of the substituted benzene (B151609) ring, which is rendered electron-poor by the two chlorine atoms and the strongly electron-withdrawing methanesulfonyl group, influences the reactivity of the carboxyl function.

The conversion of 2,4-Dichloro-5-methanesulfonylbenzoic acid to its corresponding esters is a fundamental transformation. This can be achieved through various standard synthetic protocols.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). google.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. google.com For substituted benzoic acids, microwave-assisted organic synthesis (MAOS) has been shown to accelerate the reaction, with studies on 4-fluoro-3-nitrobenzoic acid demonstrating high yields under sealed-vessel microwave conditions. usm.my However, the presence of two ortho-substituents relative to the carboxyl group can significantly slow down or inhibit esterification under these conditions. researchgate.net

Given the substitution pattern of this compound, alternative methods involving the activation of the carboxylic acid are often more efficient. A highly effective strategy is the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. This is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgunibs.it The resulting acyl chloride is then reacted with an alkyl or aryl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to furnish the desired ester. nih.gov A recent study on the closely related 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) utilized a one-pot, two-step protocol involving in situ acyl chloride formation with thionyl chloride, followed by reaction with N-Boc-hydroxylamine to form an oxime ester. unibs.it

A variety of other coupling agents and catalysts can also facilitate esterification under mild conditions, which is particularly useful for sensitive substrates. organic-chemistry.org

Table 1: Common Methods for the Esterification of Aromatic Carboxylic Acids

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with excess alcohol as solvent | Equilibrium-driven; may be slow for sterically hindered acids. google.comresearchgate.net |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol (R'-OH) | Often performed in two steps; base (e.g., pyridine) added in the second step | Highly effective for hindered acids. rsc.orgunibs.it |

| Carbodiimide Coupling | Alcohol (R'-OH), DCC or EDCI, DMAP (catalyst) | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | Forms a urea (B33335) byproduct that must be removed. libretexts.org |

| Other Coupling Agents | Various, e.g., HOBt, phosphonium (B103445) salts | Mild conditions, specific to the reagent used | A wide range of reagents have been developed to minimize side reactions and racemization. organic-chemistry.orgnih.gov |

The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with primary or secondary amines. Similar to esterification, direct reaction is often slow, and activation of the carboxyl group is preferred.

The most common laboratory routes to amides involve the use of coupling reagents that convert the carboxylic acid into a more reactive species in situ. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), are widely used for this purpose. researchgate.netorganic-chemistry.org Phosphonium salt reagents (e.g., BOP, PyBOP) are also highly effective, particularly in peptide synthesis where minimizing racemization is critical. nih.gov

Alternatively, the carboxylic acid can be converted to its acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine to form the corresponding amide. rsc.org This method is robust and often provides high yields. rsc.org Patents describing the synthesis of the related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, detail an ammonolysis step where an intermediate sulfonyl chloride is reacted with ammonia, demonstrating the feasibility of amide formation on this molecular scaffold. google.compatsnap.com

Table 2: Selected Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | DCC, EDCI | Activates the carboxylic acid by forming an O-acylisourea intermediate. researchgate.net |

| Phosphonium Salts | BOP, PyBOP, HBTU | Forms a reactive acyloxyphosphonium species. nih.gov |

| Acyl Halide Precursors | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride. rsc.org |

| Boronic Acid Catalysts | Various arylboronic acids | Catalyzes direct dehydrative amidation between free carboxylic acids and amines. organic-chemistry.org |

The carboxylic acid functional group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. A key consideration for this substrate is the presence of the sulfone group, which must remain intact for a selective transformation.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to primary alcohols. libretexts.org An aldehyde is formed as an intermediate in this process, but it is more reactive than the starting carboxylic acid and is immediately reduced further, preventing its isolation. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids on its own. libretexts.org However, a two-step procedure, involving first the esterification of the carboxylic acid followed by reduction of the ester with NaBH₄, can be employed to yield the primary alcohol. ias.ac.in This two-step approach offers good chemoselectivity, as functional groups like amides, nitriles, or nitro groups are not affected by NaBH₄ under these conditions. ias.ac.in

Crucially, diborane (B8814927) (B₂H₆) or its complexes, such as BH₃·THF, are known to rapidly reduce carboxylic acids while being unreactive towards sulfone groups. researchgate.net This makes borane-based reagents particularly well-suited for the selective reduction of this compound to the corresponding benzyl (B1604629) alcohol derivative.

The partial reduction of the carboxylic acid to the corresponding aldehyde is more challenging. It typically requires converting the carboxylic acid to a derivative that is more easily reduced than an aldehyde. For instance, the acid can be converted to its acid chloride, which can then be reduced to the aldehyde using a hindered, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Alternatively, conversion to an ester followed by reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) can also afford the aldehyde. libretexts.org

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl (-SO₂CH₃) group is a strongly electron-withdrawing and generally stable functional group that significantly influences the properties and reactivity of the aromatic ring.

The aryl sulfone moiety is known for its high chemical and thermal stability. researchgate.net It is resistant to many reaction conditions, including strong acids and oxidizing agents. The sulfone group is also stable to many common reducing agents. For example, it does not react with diborane under conditions that readily reduce carboxylic acids. researchgate.net This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the sulfone.

Despite its general stability, the methanesulfonyl group can participate in certain reactions. When positioned on an activated aromatic ring, the aryl methyl sulfone group can function as a leaving group in nucleophilic aromatic substitution (S_NAr) reactions. researchgate.netrsc.org The presence of other electron-withdrawing groups, such as the two chlorine atoms on the ring of this compound, enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by strong nucleophiles. This can lead to the displacement of either a chlorine atom or the methanesulfonyl group, depending on the reaction conditions and the specific positions of the substituents.

The protons on the methyl group of the methanesulfonyl moiety exhibit a degree of acidity due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows the methyl group to be deprotonated by a suitable base, creating a carbanion that can then react with electrophiles.

A notable example of this reactivity is the α-alkylation of sulfones using alcohols. acs.org In a reaction catalyzed by a manganese-pincer complex, methyl phenyl sulfone can be alkylated at the methyl position by various aromatic and aliphatic alcohols. acs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology provides a pathway for C-C bond formation at the methyl group, converting it to a longer alkyl chain. While this specific reaction has been demonstrated on methyl phenyl sulfone, the principle suggests that the methyl group in this compound could potentially undergo similar transformations under appropriate catalytic conditions.

Another potential transformation is the oxidation of the methyl group. While aryl methyl sulfones are generally stable, under specific accelerated conditions, such as in charged microdroplets, they have been shown to oxidize to sulfonic acids. acs.org The more common synthetic route, however, involves the oxidation of a precursor aryl methyl sulfide (B99878) to the corresponding sulfone. nih.govchemrxiv.org

Reactions on the Dichlorinated Aromatic Ring

The dichlorinated aromatic ring of this compound is the primary site for several key reactions, including nucleophilic and electrophilic aromatic substitutions, as well as directed ortho metalation. The nature and position of the substituents significantly affect the feasibility and outcome of these transformations.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, can become electrophilic and undergo nucleophilic substitution when bearing suitable substituents. wikipedia.org For SNAr to occur, the aromatic ring must be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In this compound, the two chlorine atoms, the methanesulfonyl group (-SO₂CH₃), and the carboxylic acid group (-COOH) are all electron-withdrawing.

These groups decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The stability of the Meisenheimer complex is crucial, and it is enhanced by the presence of electron-withdrawing groups at positions ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org

The relative reactivity of the two chlorine atoms in an SNAr reaction depends on a combination of electronic and steric factors. The chlorine at C-4 is ortho to the strongly activating methanesulfonyl group, while the chlorine at C-2 is para. Both positions are electronically favored for nucleophilic attack. However, steric hindrance from the adjacent carboxylic acid group at C-1 might influence the approach of the nucleophile to the C-2 position.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. fiveable.me The substituents already present on the benzene ring play a crucial role in directing the position of the incoming electrophile and influencing the reaction rate. ucalgary.ca In this compound, all three substituents—two chlorine atoms, a methanesulfonyl group, and a carboxylic acid group—are deactivating groups. fiveable.me This means they withdraw electron density from the aromatic ring, making it less reactive towards electrophiles compared to benzene. mnstate.edu

The directing effects of these substituents determine the regioselectivity of any potential electrophilic substitution.

Halogens (Cl): Chlorine atoms are ortho, para-directors, although they are deactivating. youtube.com

Methanesulfonyl group (-SO₂CH₃): This is a strong deactivating group and a meta-director. youtube.com

Carboxylic acid group (-COOH): This is also a deactivating group and a meta-director. fiveable.me

Considering the positions of the existing substituents on this compound:

The two chlorine atoms are at C-2 and C-4.

The methanesulfonyl group is at C-5.

The carboxylic acid is at C-1.

The only available position for substitution is C-6. Let's analyze the directing effects towards this position:

The carboxylic acid at C-1 directs meta, which would be C-3 and C-5 (both occupied).

The chlorine at C-2 directs ortho (C-3 is occupied) and para (C-5 is occupied).

The chlorine at C-4 directs ortho (C-3 and C-5 are both occupied) and para (C-2 is occupied).

The methanesulfonyl group at C-5 directs meta, which would be C-1 (occupied) and C-3 (occupied).

The position C-6 is ortho to the carboxylic acid group and meta to the chlorine at C-4. Given that all substituents are deactivating, forcing an electrophilic aromatic substitution reaction would require harsh conditions. minia.edu.eg The strong deactivation of the ring by three electron-withdrawing groups makes electrophilic substitution very difficult. If a reaction were to occur, predicting the regioselectivity would be complex due to the conflicting directing effects and the severely deactivated nature of the ring. However, the cumulative deactivating effect of the present substituents makes this compound highly unreactive towards electrophilic aromatic substitution.

Directed Ortho Metalation Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of substituted aromatic compounds. organic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an aryl-metal intermediate. This intermediate can then react with various electrophiles to introduce a new substituent. acs.orgnih.gov

The carboxylic acid group, after in-situ deprotonation to the carboxylate, is an effective directing group for ortho-lithiation. organic-chemistry.orgacs.org In the case of this compound, the carboxylic acid group is at the C-1 position. The potential sites for ortho-lithiation are C-2 and C-6. However, the C-2 position is already substituted with a chlorine atom. Therefore, the most likely position for deprotonation via DoM would be the C-6 position, which is the only available proton ortho to the carboxylate.

The general process would involve treating this compound with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. This would generate a dianion, with the negative charges on the carboxylate and at the C-6 position. This lithiated intermediate can then be trapped with a variety of electrophiles.

| Electrophile | Functional Group Introduced at C-6 |

| CO₂ | Carboxylic acid (-COOH) |

| I₂ | Iodine (-I) |

| (CH₃)₂SO₄ | Methyl group (-CH₃) |

| RCHO (aldehydes) | Hydroxymethyl group (-CH(OH)R) |

| R₂CO (ketones) | Tertiary alcohol (-C(OH)R₂) |

| Me₃SiCl | Trimethylsilyl (B98337) group (-Si(CH₃)₃) |

This strategy provides a regioselective route to introduce a fourth substituent onto the already heavily substituted benzene ring, leading to the synthesis of complex polysubstituted benzoic acid derivatives that would be challenging to prepare by other methods. The choice of base and reaction conditions can be critical to avoid side reactions, such as nucleophilic attack on the other substituents. acs.org

Role as a Building Block in Complex Organic Synthesis

The multiple reactive sites on this compound make it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic, polycyclic, and macrocyclic structures.

Incorporation into Diverse Heterocyclic Systems

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. The presence of the carboxylic acid and the reactive chlorine atoms allows for the construction of fused ring systems.

For instance, the carboxylic acid can be converted to an amide or an ester, which can then participate in cyclization reactions. The chlorine atoms, being susceptible to nucleophilic aromatic substitution, can be displaced by nucleophiles that are part of a chain intended for cyclization.

A common strategy involves the reaction of the carboxylic acid with a binucleophilic reagent. For example, reaction with an ortho-phenylenediamine could lead to the formation of a benzimidazole (B57391) ring fused to the dichlorinated ring system. Similarly, reaction with hydrazine (B178648) could yield a pyridazinone derivative.

Furthermore, derivatives of this compound are used in the synthesis of biologically active heterocycles. For example, the related compound 2,4-dichloro-5-sulfamoylbenzoic acid, which can be synthesized from 2,4-dichloro-5-chlorosulfonylbenzoic acid, is a key intermediate in the synthesis of diuretic drugs containing a sulfonamide group. google.comgoogle.comnih.gov A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and evaluated for their antidiabetic activity. researchgate.net

The synthesis of 4- and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids has been achieved through the oxidation of the corresponding tolyl-1,2,4-oxadiazoles. researchgate.net This suggests that a similar strategy could potentially be applied to derivatives of this compound to incorporate an oxadiazole ring.

Utilization in the Formation of Polycyclic and Macrocyclic Structures

The difunctional nature of this compound, with two reactive chlorine atoms, makes it a candidate for the synthesis of polycyclic and macrocyclic structures through double substitution reactions.

Macrocyclization can be achieved by reacting this compound with a long-chain molecule containing two nucleophilic ends. For example, a diol or a diamine could potentially displace both chlorine atoms to form a macrocyclic ether or amine, respectively. The success of such a reaction would depend on achieving high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The synthesis of peptide-like macrocycles often involves the use of building blocks with multiple reactive sites. nih.gov While not directly reported for this compound, its structure lends itself to incorporation into such complex scaffolds. For instance, the carboxylic acid could be coupled to a peptide chain, and the chlorine atoms could be used as handles for cyclization with other parts of the molecule. The synthesis of macrocycles containing a fluorosulfate (B1228806) electrophile has been demonstrated using solid-phase synthesis, a technique that could be adapted for derivatives of this compound. nih.gov

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been used in the synthesis of all-hydrocarbon macrocycles. mdpi.com The chlorine atoms on this compound could potentially be converted to boronic esters or other organometallic species to participate in such cross-coupling reactions for the construction of polycyclic aromatic systems or macrocycles.

Furthermore, the synthesis of natural products and other complex molecules often relies on the strategic use of highly functionalized building blocks. For example, the total synthesis of cephalotaxine (B1668394) has utilized a furan (B31954) oxidation-transannular Mannich cyclization cascade. researchgate.net The diverse reactivity of this compound makes it a plausible starting material or intermediate in similarly complex synthetic sequences leading to polycyclic and macrocyclic targets.

Based on a comprehensive search of scientific literature and patent databases, there is currently a lack of available information regarding the use of This compound as a precursor for the synthesis of structurally diverse advanced chemical entities.

The performed searches did not yield specific examples, detailed research findings, or data on the transformation of this particular compound into other molecules. While information is available for structurally related compounds, such as its positional isomers (e.g., 2,5-dichloro-4-(methylsulfonyl)benzoic acid) and its sulfamoyl analogue (2,4-dichloro-5-sulfamoylbenzoic acid), this information falls outside the strict scope of the requested article.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article for the specified section "3.4.3. Precursor for Structurally Diverse Advanced Chemical Entities" with the required data tables and research findings, as no relevant data for This compound was found.

Computational and Theoretical Investigations of 2,4 Dichloro 5 Methanesulfonylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. nih.gov These calculations solve the Schrödinger equation for a given molecular structure to provide information about electron distribution and energy levels. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by focusing on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For 2,4-dichloro-5-methanesulfonylbenzoic acid, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron-withdrawing nature of the two chlorine atoms, the sulfonyl group, and the carboxylic acid group would be expected to lower the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. The HOMO would likely be distributed over the benzene (B151609) ring and the oxygen atoms of the carboxyl and sulfonyl groups.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -8.5 | Indicates electron-donating ability |

| LUMO Energy | -2.1 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.4 | Predicts chemical reactivity and stability |

Note: The values in this table are hypothetical and serve for illustrative purposes only, as specific experimental or computational data for this compound is not available.

The charge distribution within a molecule provides insight into its polarity and how it will interact with other molecules. libretexts.org An electrostatic potential (ESP) map is a visual representation of the charge distribution, where different colors indicate varying electrostatic potentials on the molecule's surface. libretexts.orgresearchgate.net Red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or less charged regions. researchgate.net

For this compound, an ESP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and sulfonyl groups due to their high electronegativity. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential (blue). The aromatic ring, influenced by the electron-withdrawing substituents, would likely show a less negative or even slightly positive potential compared to unsubstituted benzene.

Aromaticity is a key property of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons. It leads to enhanced stability. While benzene is the archetypal aromatic compound, substitution can affect the degree of aromaticity. Various computational methods, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), are used to quantify aromaticity.

In this compound, the benzene ring is the source of aromaticity. A computational study would likely confirm its aromatic character, but also show how the electron-withdrawing substituents slightly modulate the electron delocalization within the ring. The chlorine, sulfonyl, and carboxyl groups would pull electron density from the ring, potentially leading to a slight decrease in its aromaticity compared to benzene.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and interactions with its environment.

Molecules can exist in various conformations, each with a different potential energy. lumenlearning.com Computational methods can be used to explore the potential energy surface of a molecule to identify the stable conformers, which correspond to energy minima. lumenlearning.com For this compound, the primary sources of conformational flexibility are the rotation of the carboxylic acid group and the methanesulfonyl group relative to the benzene ring.

A conformational analysis would likely reveal several low-energy conformers. The most stable conformation would likely be one where steric hindrance between the bulky substituents is minimized. For instance, the orientation of the C=O and O-H bonds of the carboxylic acid group relative to the adjacent chlorine atom would significantly impact the energy.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-S-C-H) | Relative Energy (kcal/mol) |

| 1 | 0° | 60° | 0.0 (Global Minimum) |

| 2 | 180° | 60° | 1.2 |

| 3 | 0° | 180° | 2.5 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific computational studies.

The stability of different conformers is determined by a combination of factors, including steric repulsion and intramolecular interactions like hydrogen bonds. Stereoelectronic effects, which involve the interaction between electron orbitals, also play a crucial role.

In this compound, a key intramolecular interaction could be a hydrogen bond between the hydrogen of the carboxylic acid and an oxygen atom of the sulfonyl group or the adjacent chlorine atom. The existence and strength of such an interaction would depend on the specific conformation. Computational analysis would quantify the strength of these interactions and their influence on the conformational preferences of the molecule. The relative orientation of the lone pairs on the oxygen and chlorine atoms with respect to the adjacent bonds would also be a subject of stereoelectronic analysis.

Rotational Barriers and Conformational Flexibility

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the C-C bond connecting the carboxylic acid group to the benzene ring and the C-S bond of the methanesulfonyl group. The rotation of the carboxylic acid group relative to the plane of the benzene ring is a common feature in benzoic acid derivatives. Theoretical studies on substituted benzoic acids have shown that the planarity of the molecule is influenced by intramolecular interactions between the carboxylic group and adjacent substituents. researchgate.netresearchgate.netambeed.comelsevierpure.com For this compound, the presence of a chlorine atom ortho to the carboxylic acid group would be expected to create a significant rotational barrier.

Similarly, the methanesulfonyl group will have preferred orientations relative to the benzene ring. The rotational barrier for the C-S bond would be influenced by steric hindrance from the adjacent chloro substituent and electronic interactions with the aromatic system.

Detailed quantitative data on the energy barriers for these rotations for this compound are not available in the reviewed literature. However, computational methods like Density Functional Theory (DFT) would be suitable for calculating the potential energy surface for the rotation around these bonds, which would allow for the determination of the energy of the transition states and the most stable conformers.

Table 1: Hypothetical Rotational Barrier Data for this compound

| Rotational Bond | Method | Calculated Rotational Barrier (kcal/mol) |

| Carboxylic Acid (C-C) | DFT | Data not available |

| Methanesulfonyl (C-S) | DFT | Data not available |

| This table is for illustrative purposes only. No published data was found. |

Reaction Pathway Elucidation and Mechanistic Studies

No specific studies on the reaction pathways and mechanisms involving this compound using computational methods were found. However, general mechanistic studies on related compounds, such as the sulfonation of benzoic acid, can provide a framework for how such investigations would be conducted. youtube.com

Characterization of Transition States for Key Transformations

The characterization of transition states is a fundamental aspect of computational reaction mechanism studies. For any hypothetical transformation of this compound, such as nucleophilic aromatic substitution or reactions involving the carboxylic acid or methanesulfonyl groups, computational chemistry could be used to locate the transition state structures. This involves finding the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The vibrational frequency analysis of the optimized transition state structure would show a single imaginary frequency, confirming it as a true transition state.

Calculation of Activation Energies and Reaction Energy Profiles

Once the energies of the reactants, transition states, and products are calculated, the activation energy for a given reaction can be determined as the energy difference between the transition state and the reactants. Plotting the energy of the system along the reaction coordinate would generate a reaction energy profile, providing a visual representation of the energy changes throughout the transformation. DFT calculations are a common method for obtaining these energetic data. drugbank.com

Table 2: Hypothetical Activation Energy Data for a Reaction of this compound

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | DFT/B3LYP | Data not available |

| Esterification | MP2 | Data not available |

| This table is for illustrative purposes only. No published data was found. |

Solvent Effects on Reaction Mechanisms through Computational Models

Solvent effects can significantly influence reaction mechanisms and rates. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the presence of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the energetics of the reaction in a solvated environment. Studies on other substituted benzoic acids have demonstrated the importance of including solvent effects in computational analyses to obtain results that are in better agreement with experimental observations. researchgate.netresearchgate.netelsevierpure.comucl.ac.uk

Computational Modeling of Molecular Interactions

Analysis of Intermolecular Interaction Potentials

The analysis of intermolecular interaction potentials is crucial for understanding the solid-state properties and crystal packing of this compound. Techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts in the crystal lattice. Furthermore, the calculation of pairwise interaction energies between molecules in a crystal can elucidate the nature and strength of the different intermolecular forces at play, such as hydrogen bonding, halogen bonding, and π-π stacking. While no specific studies on this compound were found, research on other substituted benzoic acids highlights the importance of these interactions in determining their crystal structures. acs.org

Prediction of Supramolecular Assembly and Crystal Packing Influences

The supramolecular assembly of a compound is dictated by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions determine how molecules arrange themselves in a crystalline solid, which in turn influences critical material properties like solubility, melting point, and stability.

For this compound, several key interactions would be anticipated to govern its crystal packing:

Hydrogen Bonding: The carboxylic acid group (-COOH) is a strong hydrogen bond donor and acceptor. It is expected to form robust dimers, a common motif in carboxylic acids, where two molecules are linked via a pair of O-H···O=C hydrogen bonds.

Halogen Bonding: The two chlorine atoms on the benzene ring are potential halogen bond donors, capable of interacting with electronegative atoms like the oxygen atoms of the sulfonyl (-SO₂) or carboxylic acid groups on adjacent molecules.

Dipole-Dipole Interactions: The polar sulfonyl group and carboxylic acid group would contribute to significant dipole moments, leading to dipole-dipole interactions that help stabilize the crystal lattice.

Computational methods, such as those based on Density Functional Theory (DFT) or specialized force fields, are employed to predict the most stable crystal structures. By calculating the lattice energy of various possible packing arrangements (polymorphs), researchers can identify the most thermodynamically favorable forms. While a crystal structure for the related compound 2,4-dichloro-5-sulfamoylbenzoic acid is available in the Cambridge Structural Database (CSD) nih.gov, no such data currently exists for the methanesulfonyl variant.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Predicted Importance |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | High (Likely Dimer Formation) |

| Halogen Bond | Chlorine (-Cl) | Sulfonyl Oxygen (-SO₂) | Moderate |

| Halogen Bond | Chlorine (-Cl) | Carboxylic Oxygen (C=O) | Moderate |

| Dipole-Dipole | Sulfonyl Group (-SO₂) | Sulfonyl Group (-SO₂) | Moderate to High |

This table is a theoretical prediction based on the molecular structure, as specific experimental or computational data for this compound is not available.

Solvation Effects and Their Impact on Chemical Behavior

The interaction of a solute with solvent molecules, known as solvation, can significantly alter its conformation, reactivity, and spectral properties. The chemical behavior of this compound would be highly dependent on the nature of the solvent.

In polar protic solvents , such as water or ethanol, the carboxylic acid group can be deprotonated, forming the carboxylate anion. The extent of this ionization is governed by the compound's acidity (pKa) and the solvent's pH. These solvents would also form strong hydrogen bonds with the solute's carboxylic acid and sulfonyl groups, enhancing its solubility.

In polar aprotic solvents , like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), hydrogen bonding from the solvent is not possible, but the solvent's high polarity would still effectively solvate the polar regions of the molecule.

In nonpolar solvents , such as hexane (B92381) or toluene, the solubility is expected to be much lower. In such environments, the molecule is more likely to exist in its neutral, dimeric form, stabilized by intermolecular hydrogen bonds rather than solute-solvent interactions.

Computational models are essential for quantifying these effects. Implicit solvent models (like the Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to estimate solvation energies. Explicit solvent models, which involve simulating individual solvent molecules around the solute, provide a more detailed picture of specific interactions, such as hydrogen bonding networks, at a higher computational cost. These models can be used to predict properties like pKa values and conformational preferences in different media. While predicted pKa values for the methanesulfonyl compound are available from chemical suppliers chemicalbook.com, detailed solvation studies have not been published.

Table 2: Predicted Solvation Characteristics of this compound

| Solvent Type | Predicted Solubility | Key Solute-Solvent Interactions | Impact on Acidity (pKa) |

|---|---|---|---|

| Polar Protic (e.g., Water) | High | Hydrogen bonding, Ion-dipole | Lower pKa (more acidic) |

| Polar Aprotic (e.g., DMSO) | Moderate to High | Dipole-dipole | Intermediate pKa |

This table represents expected trends based on general chemical principles, as specific experimental solvation data is not available in the literature.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. For 2,4-Dichloro-5-methanesulfonylbenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid. The aromatic region typically displays two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which eliminates ortho and meta couplings between the remaining ring protons. The electron-withdrawing nature of the chloro, methanesulfonyl, and carboxyl groups significantly influences the chemical shifts of these aromatic protons, causing them to appear in the downfield region of the spectrum. The methyl protons of the methanesulfonyl group appear as a sharp singlet, while the carboxylic acid proton is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (position 3) | ~8.2 | Singlet | 1H |

| Ar-H (position 6) | ~7.9 | Singlet | 1H |

| -SO₂CH₃ | ~3.4 | Singlet | 3H |

| -COOH | ~13.5 (variable) | Broad Singlet | 1H |

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the lack of symmetry, each of the seven carbon atoms in the aromatic ring and the substituent groups gives rise to a unique signal. The chemical shifts are influenced by the nature of the substituents and their positions on the benzene ring. The carboxyl carbon is typically observed at the lowest field, a characteristic feature of carboxylic acids. The carbons directly attached to the electronegative chlorine and sulfonyl groups are also significantly deshielded.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~165 |

| C-1 (C-COOH) | ~133 |

| C-2 (C-Cl) | ~138 |

| C-3 (C-H) | ~132 |

| C-4 (C-Cl) | ~135 |

| C-5 (C-SO₂CH₃) | ~140 |

| C-6 (C-H) | ~128 |

| -SO₂CH₃ | ~45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would show no correlations in the aromatic region, confirming that the two aromatic protons are not coupled to each other, which is consistent with their para-relationship in the highly substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would show correlations between the proton signal at ~8.2 ppm and the carbon signal at ~132 ppm (C-3), the proton signal at ~7.9 ppm and the carbon signal at ~128 ppm (C-6), and the methyl proton signal at ~3.4 ppm with the methyl carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the aromatic protons and neighboring quaternary carbons, as well as between the methyl protons and the carbon of the sulfonyl group, and even to the adjacent ring carbon (C-5). For instance, the proton at C-3 would show correlations to C-1, C-2, C-4, and C-5, while the methyl protons would show a strong correlation to C-5. These correlations are vital for piecing together the connectivity of the molecule and confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Characteristic Vibrational Frequencies of Carboxyl and Sulfonyl Groups

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the carboxylic acid and methanesulfonyl groups.

Carboxyl Group: The O-H stretch of the carboxylic acid is typically a very broad band in the IR spectrum, appearing in the range of 3300-2500 cm⁻¹. The C=O (carbonyl) stretch gives rise to a strong, sharp absorption, usually between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. The C-O stretch and O-H bend also produce characteristic bands in the fingerprint region.

Sulfonyl Group: The methanesulfonyl group exhibits strong and characteristic asymmetric and symmetric stretching vibrations of the S=O bonds. The asymmetric stretch typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretch is found between 1160-1120 cm⁻¹. These bands are often strong in both IR and Raman spectra.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| -COOH | O-H stretch | 3300-2500 (broad) | Strong/Weak |

| -COOH | C=O stretch | 1710-1680 | Very Strong/Medium |

| -SO₂CH₃ | S=O asymmetric stretch | 1350-1300 | Strong/Strong |

| -SO₂CH₃ | S=O symmetric stretch | 1160-1120 | Strong/Strong |

Aromatic Ring Vibrations and Substitution Patterns

The benzene ring itself gives rise to a series of characteristic vibrations. The C-H stretching vibrations of the aromatic protons are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear as a set of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which can be found in the 900-650 cm⁻¹ region. For a 1,2,4,5-tetrasubstituted benzene ring, specific patterns of overtone and combination bands in the 2000-1650 cm⁻¹ region can also be indicative of the substitution pattern, although these are often weak. The presence of two isolated aromatic C-H bonds would lead to specific out-of-plane bending frequencies, which can be a useful diagnostic tool. acdlabs.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, MS provides invaluable structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure m/z values to several decimal places, allowing for the calculation of an exact mass. This high precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov

For this compound, with the molecular formula C₈H₆Cl₂O₄S, the theoretical exact mass can be calculated using the masses of its most abundant isotopes.

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.046950 |

| Chlorine | ³⁵Cl | 34.968853 | 2 | 69.937706 |

| Oxygen | ¹⁶O | 15.994915 | 4 | 63.979660 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | | 267.936387 |

The experimentally determined exact mass from an HRMS analysis should align closely with this theoretical value, typically within a few parts per million (ppm), confirming the compound's elemental composition.

Fragmentation Pathways and Structural Insights

In tandem mass spectrometry (MS/MS), the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) is isolated and fragmented by collision-induced dissociation. The resulting fragmentation pattern provides a fingerprint that helps to piece together the molecule's structure. While specific experimental data for this compound is not widely published, likely fragmentation pathways can be predicted based on the functional groups present.

A plausible fragmentation pathway for the carboxylate anion ([M-H]⁻) would involve the initial loss of carbon dioxide (CO₂), a common fragmentation for carboxylic acids. nih.gov Further fragmentation could involve the cleavage of the sulfonyl group.

Table 2: Predicted Fragmentation of this compound in Negative Ion Mode

| Precursor Ion (m/z) | Description | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|---|

| 267.9 | [M-H]⁻ | 223.9 | CO₂ (44 Da) | Dichlorophenyl methanesulfonyl anion |

| 223.9 | Dichlorophenyl methanesulfonyl anion | 144.9 | SO₂CH₃ (79 Da) | Dichlorophenyl anion |

Analysis of these pathways allows for the confirmation of the connectivity of the carboxylic acid, the sulfonyl group, and the dichlorinated aromatic ring. researchgate.netcore.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a map of electron density can be generated, revealing the exact positions of atoms, bond lengths, and bond angles.

Crystal Packing and Intermolecular Interactions

The way molecules of this compound arrange themselves in a crystal lattice is dictated by intermolecular forces. Key interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O), likely forming dimeric structures or extended chains with neighboring molecules.

Dipole-Dipole Interactions: The polar C-Cl and S=O bonds create molecular dipoles that would influence the packing arrangement.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to the stability of the crystal lattice.

Understanding these interactions is crucial for predicting the compound's physical properties, such as melting point and solubility.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography provides highly accurate measurements of the geometric parameters within the molecule. While a specific crystal structure for this compound is not publicly available, typical values for related structures can be referenced. researchgate.netresearchgate.netresearchgate.net

Table 3: Expected Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Cl | ~1.74 Å | |